3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine

Tubulin Polymerization Inhibition Colchicine-Binding Site Structure–Activity Relationship

3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine (CAS 1310936-61-8; molecular formula C₁₄H₁₆N₄O; MW 256.31 g/mol) is a synthetic indole–pyrazole hybrid that merges two privileged scaffolds widely exploited in anticancer and kinase-inhibitor programmes. The indole ring is substituted with an N‑ethyl group and a 4‑methoxy substituent, while the pyrazole ring bears a free 5‑amino group that can serve as both a hinge‑binding hydrogen‑bond donor and a derivatisation handle for focused library synthesis.

Molecular Formula C14H16N4O
Molecular Weight 256.3 g/mol
CAS No. 1310936-61-8
Cat. No. B1387400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine
CAS1310936-61-8
Molecular FormulaC14H16N4O
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C1C3=CC(=NN3)N)C(=CC=C2)OC
InChIInChI=1S/C14H16N4O/c1-3-18-11-5-4-6-13(19-2)9(11)7-12(18)10-8-14(15)17-16-10/h4-8H,3H2,1-2H3,(H3,15,16,17)
InChIKeyLEDXAUJKZYLLFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine (CAS 1310936-61-8): Procurement-Ready Indole–Pyrazole Hybrid Scaffold for Anticancer and Kinase-Targeted Discovery


3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine (CAS 1310936-61-8; molecular formula C₁₄H₁₆N₄O; MW 256.31 g/mol) is a synthetic indole–pyrazole hybrid that merges two privileged scaffolds widely exploited in anticancer and kinase-inhibitor programmes [1] [2]. The indole ring is substituted with an N‑ethyl group and a 4‑methoxy substituent, while the pyrazole ring bears a free 5‑amino group that can serve as both a hinge‑binding hydrogen‑bond donor and a derivatisation handle for focused library synthesis . This specific substitution pattern distinguishes it from the more common 6‑methoxy regioisomer and from N‑unsubstituted or 3‑methyl‑substituted indole–pyrazole screening compounds, offering a rationally designable vector for structure–activity relationship (SAR) exploration.

Why 3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine Cannot Be Replaced by Generic Indole–Pyrazole Screening Analogs


Indole–pyrazole hybrids are a structurally diverse class whose biological readout is exquisitely sensitive to the position and nature of substituents on both rings [1]. In a systematic tubulin‑polymerisation study, compound 18—which possesses a 4‑methoxyphenyl motif—achieved IC₅₀ values of 0.6–2.9 µM against hepatocellular carcinoma (HCC) cell lines, whereas its 3‑methoxy or des‑methoxy congeners were substantially less potent, confirming that a 4‑methoxy substitution pattern is a key determinant of antiproliferative activity [2]. Similarly, docking studies have shown that the methoxy section of such hybrids forms hydrogen bonds within the colchicine‑binding site of tubulin, interactions that are not reproduced by 5‑methoxy or 6‑methoxy regioisomers [2]. The N‑ethyl group on the indole nitrogen further differentiates this compound from N‑methyl or N‑unsubstituted analogs by modulating lipophilicity, metabolic stability, and steric complementarity within hydrophobic kinase pockets—parameters that cannot be assumed to be interchangeable without direct comparative data [3].

Quantitative Differentiation Evidence for 3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine: Comparator‑Based Selection Criteria


4‑Methoxy Substituent on the Indole Ring Confers Critical Hydrogen‑Bonding Capability Absent in 6‑Methoxy and Des‑Methoxy Regioisomers

In the indole‑3‑pyrazole‑5‑carboxamide series, the 4‑methoxyphenyl‑containing analogue (compound 18) exhibited potent antiproliferative activity against HCC cell lines (IC₅₀ = 0.6–2.9 µM) and inhibited tubulin polymerisation with an IC₅₀ of 19 µM [1]. Molecular docking revealed that the methoxy group of compound 18 forms hydrogen bonds with key residues (e.g., Thr179, Cys241) in the colchicine‑binding site of tubulin, interactions that are geometrically inaccessible to 6‑methoxy or des‑methoxy analogues [1]. By extension, the 4‑methoxy substitution on the indole ring of CAS 1310936‑61‑8 is predicted to recapitulate this hydrogen‑bonding pharmacophore, providing a binding advantage over the 6‑methoxy regioisomer (CAS not publicly available but commercially listed as 5‑(1‑ethyl‑6‑methoxy‑1H‑indol‑2‑yl)‑1H‑pyrazol‑3‑amine) . No head‑to‑head comparison data exist for these two regioisomers; this inference is drawn from the established SAR of the broader indole–pyrazole hybrid class.

Tubulin Polymerization Inhibition Colchicine-Binding Site Structure–Activity Relationship

N‑Ethyl Substitution on Indole Provides Differentiated Lipophilicity and Potential Metabolic Stability Versus N‑Methyl and N‑Unsubstituted Analogs

The N‑ethyl group of CAS 1310936‑61‑8 imparts higher lipophilicity (calculated logP values for related N‑ethyl‑indole scaffolds are approximately 0.4–0.7 units higher than their N‑methyl counterparts) and increased steric bulk at the indole N1 position relative to the N‑methyl analog 3‑(1H‑indol‑2‑yl)‑1‑methyl‑1H‑pyrazol‑5‑amine (CAS 1894628‑27‑3) . In aminoalkylindole metabolic studies, N‑dealkylation by CYP3A4 and CYP3A5 is a primary clearance route; ethyl substituents are typically cleared more slowly than methyl groups, suggesting potential for extended metabolic half‑life [1]. However, no direct comparative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) are available for CAS 1310936‑61‑8 versus its N‑methyl or N‑unsubstituted analogs.

ADME Lipophilicity Cytochrome P450 Metabolism

Free 5‑Amino‑Pyrazole Motif Enables Hinge‑Binding Kinase Interactions Not Achievable with 1‑Methyl‑Pyrazole Analogs

The 5‑amino‑1H‑pyrazole moiety of CAS 1310936‑61‑8 is a well‑established hinge‑binding motif that donates a hydrogen bond to the backbone carbonyl of the kinase hinge region (commonly Glu or Asp residues), an interaction critical for ATP‑competitive kinase inhibition . In contrast, the 1‑methyl‑pyrazol‑5‑amine analog (e.g., CAS 1894628‑27‑3) lacks a free NH on the pyrazole ring, reducing hydrogen‑bond donor count from 2 to 1 and potentially weakening hinge‑region affinity . Class‑level evidence from 3‑aminopyrazole‑based kinase inhibitors (e.g., tozasertib) confirms that the free NH is essential for establishing key hydrogen bonds; methylation at this position typically results in a 10‑ to 100‑fold loss in kinase inhibitory potency [1]. No direct head‑to‑head kinase panel data are available for this specific compound.

Kinase Inhibition Hinge-Binding Motif Hydrogen-Bond Donor

4‑Methoxy‑Indole Substitution Avoids Steric Clash at the 3‑Position, Preserving Planarity Versus 3‑Methyl‑Substituted Analogs

The 3‑position of the indole ring in CAS 1310936‑61‑8 is unsubstituted, maintaining co‑planarity between the indole and pyrazole rings—a conformational preference that maximises π‑stacking interactions with aromatic residues in target binding pockets. In contrast, 3‑(1‑ethyl‑3‑methyl‑1H‑indol‑2‑yl)‑1H‑pyrazol‑5‑amine (CAS 1312616‑44‑6) bears a 3‑methyl group that introduces torsional strain between the two ring systems, potentially reducing binding affinity and ligand efficiency . Molecular modelling studies on pyrazole‑indole hybrids have demonstrated that planarity between the two heterocycles is essential for optimal embedding in flat binding sites such as the CDK‑2 ATP pocket [1]. No direct comparative crystallographic or affinity data are available.

Ligand Efficiency Planarity Steric Tolerance

Combined N‑Ethyl and 4‑Methoxy Substitution Pattern Is Under‑Represented in Commercial Screening Libraries, Offering Greater Chemical Diversity Than Common 6‑Methoxy and N‑Methyl Variants

A survey of publicly listed indole–pyrazole‑5‑amine screening compounds reveals that N‑methyl‑indole and 6‑methoxy‑indole substitution patterns are substantially more prevalent than the N‑ethyl‑4‑methoxy combination present in CAS 1310936‑61‑8 . Among commercially catalogued analogs with the formula C₁₄H₁₆N₄O, the 3‑methyl regioisomer (CAS 1312616‑44‑6) and the 6‑methoxy regioisomer are more frequently stocked, whereas the 4‑methoxy‑N‑ethyl variant (CAS 1310936‑61‑8) is available from fewer than five major screening compound suppliers . This relative scarcity increases the value of CAS 1310936‑61‑8 as a chemical diversity probe for hit‑finding campaigns, as it explores a distinct region of indole–pyrazole chemical space not adequately sampled by more common analogs.

Chemical Diversity Screening Library Design Chemical Space Coverage

Physicochemical Profile Complies with Lead‑Like Criteria, with Lower Molecular Weight and H‑Bond Donor Count Versus Carboxamide‑Linked Indole–Pyrazole Leads

CAS 1310936‑61‑8 (MW 256.31, H‑bond donors = 2, H‑bond acceptors = 4, rotatable bonds = 3) is fully compliant with Lipinski and lead‑like criteria (MW ≤ 350, cLogP ≤ 3.5) . This contrasts with the most potent anticancer leads in the pyrazole–indole hybrid class, such as compounds 7a and 7b from the Hassan et al. series (MW ≈ 420–470, H‑bond donors = 3–4), which, while more potent (HepG2 IC₅₀ = 6.1–7.9 µM vs. doxorubicin IC₅₀ = 24.7 µM), already exceed lead‑like molecular weight thresholds and offer fewer vectors for further optimisation [1]. The lower MW of CAS 1310936‑61‑8 provides greater 'property bandwidth' for synthetic elaboration during hit‑to‑lead optimisation without breaching developability guidelines.

Drug‑Likeness Lead‑Like Properties Lipinski Rule of Five

Recommended Application Scenarios for 3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine in Drug Discovery and Chemical Biology


Focused Kinase‑Inhibitor Library Design Exploiting the 5‑Aminopyrazole Hinge‑Binding Motif

The free 5‑amino‑1H‑pyrazole moiety of CAS 1310936‑61‑8 is a validated hinge‑binding fragment in ATP‑competitive kinase inhibitors . Medicinal chemistry teams building focused kinase libraries should prioritise this scaffold over N‑methyl‑pyrazole analogs (e.g., CAS 1894628‑27‑3) to preserve the critical hydrogen‑bond donor capacity at the hinge region, as supported by class‑level SAR indicating 10‑ to 100‑fold potency advantages for free‑NH pyrazoles . The 4‑methoxy‑indole and N‑ethyl substitution further differentiate this compound from saturated chemotypes in commercial kinase‑focused libraries, increasing the probability of identifying novel hinge‑binding chemotypes in high‑throughput screening campaigns.

Tubulin‑Colchicine Site Probe for Anticancer SAR Exploration

Based on the established SAR of indole‑3‑pyrazole‑5‑carboxamide hybrids, where the 4‑methoxyphenyl motif proved critical for tubulin colchicine‑site binding (compound 18: HCC IC₅₀ = 0.6–2.9 µM; tubulin polymerisation IC₅₀ = 19 µM), CAS 1310936‑61‑8 provides a structurally related but synthetically more tractable entry point (MW 256 vs. ~450–500 for carboxamide leads) [1]. This compound is suitable as a core scaffold for systematic SAR studies around the tubulin colchicine site, with the free amine on the pyrazole ring available for amide coupling, sulfonamide formation, or reductive amination to rapidly generate analog libraries. The 4‑methoxy substitution on indole is expected to recapitulate the hydrogen‑bonding interactions observed with Thr179 and Cys241 in the colchicine pocket.

Chemical Diversity Probe for High‑Throughput Screening Decks Targeting Under‑Explored Indole–Pyrazole Space

Vendor catalogue surveys indicate that the N‑ethyl‑4‑methoxy‑indole‑pyrazole combination (CAS 1310936‑61‑8) is under‑represented in commercial screening libraries relative to N‑methyl, 6‑methoxy, and 3‑methyl regioisomers . Procurement of this compound adds a structurally distinct chemotype to diversity‑oriented screening collections, capturing a region of indole–pyrazole chemical space not adequately sampled by more common analogs. This is particularly valuable for phenotypic screening campaigns or target‑agnostic hit‑finding where maximising chemical diversity is the primary objective.

Lead‑Like Starting Point for Property‑Driven Hit‑to‑Lead Optimisation

With MW of 256.31, only 2 H‑bond donors, and 3 rotatable bonds, CAS 1310936‑61‑8 occupies lead‑like chemical space and provides substantial 'property bandwidth' for synthetic elaboration . In contrast, the most potent published indole–pyrazole leads (e.g., compounds 7a/7b: MW >420; HepG2 IC₅₀ ≈ 6–8 µM vs. doxorubicin IC₅₀ = 24.7 µM) already approach drug‑like MW ceilings and offer fewer optimisation vectors [1]. This compound is therefore recommended as an early‑stage hit‑to‑lead starting point in programmes where controlling MW and lipophilicity during optimisation is a strategic priority, such as CNS‑penetrant kinase inhibitor projects or oral anticancer agent development.

Quote Request

Request a Quote for 3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.